1-(5,5-dioxophenothiazin-10-yl)ethanone

描述

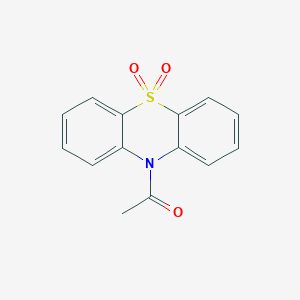

1-(5,5-dioxophenothiazin-10-yl)ethanone is a chemical compound with the molecular formula C14H11NO3S and a molecular weight of 273.3 g/mol . It is also known by its chemical name, 1-(5,5-dioxido-10H-phenothiazin-10-yl)ethan-1-one . This compound is a derivative of phenothiazine, which is a heterocyclic compound containing sulfur and nitrogen atoms in its structure. Phenothiazine derivatives are known for their diverse applications in various fields, including medicine, agriculture, and industry.

准备方法

The synthesis of 1-(5,5-dioxophenothiazin-10-yl)ethanone can be achieved through several methods. One common method involves the oxidation of phenothiazine using oxidizing agents such as hydrogen peroxide, tert-butyl hydroperoxide, or peracetic acid . The reaction conditions typically involve the use of an appropriate solvent and controlled temperature to ensure the desired product is obtained. Another method involves the direct synthesis of phenothiazine dioxide using sulfuric acid and hydrogen peroxide under oxidative conditions . Industrial production methods may vary, but they generally follow similar principles of oxidation and controlled reaction conditions to achieve high yields and purity.

化学反应分析

1-(5,5-dioxophenothiazin-10-yl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with electrophiles and nucleophiles, leading to the formation of various derivatives . Major products formed from these reactions depend on the specific reagents and conditions used, but they often include modified phenothiazine derivatives with different functional groups.

科学研究应用

Anticancer Activity

Research has demonstrated that derivatives of phenothiazine, including 1-(5,5-dioxophenothiazin-10-yl)ethanone, exhibit significant antiproliferative effects against various cancer cell lines. A study indicated that phenothiazine hybrids showed potent activity against breast cancer cells (MCF-7), with some compounds achieving IC50 values in the low nanomolar range, suggesting their potential as effective chemotherapeutic agents .

Key Findings:

- Mechanism of Action: The compound has been shown to induce apoptosis and disrupt the cell cycle by inhibiting tubulin polymerization, which is crucial for cancer cell division .

- Selectivity: The selective cytotoxicity towards cancer cells compared to non-tumorigenic cells implies a reduced risk of side effects .

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 0.5 - 9.6 | Apoptosis induction |

| MGC-803 | < 10 | Tubulin polymerization inhibition |

| PC-3 | < 11.59 | Cell cycle arrest |

Antibacterial Properties

The compound also exhibits promising antibacterial activity. Studies have highlighted its effectiveness against multi-drug resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism involves photodynamic therapy combined with efflux pump inhibition, enhancing its antimicrobial efficacy .

Case Study:

- A hybrid compound based on phenothiazine was tested in vivo against MRSA infections and demonstrated significant wound healing effects alongside antibacterial activity .

Neuroprotective Effects

Recent investigations have explored the neuroprotective properties of phenothiazine derivatives, including this compound. These compounds have shown potential in treating neurodegenerative diseases such as Alzheimer's disease through their ability to inhibit butyrylcholinesterase and scavenge free radicals .

Research Insights:

- The compounds were found to elevate calcium levels in L-type calcium channels, indicating a multifaceted mechanism that could be beneficial for neuroprotection .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of phenothiazine derivatives. Modifications to the phenothiazine scaffold significantly affect biological activity.

Key Observations:

- Substituents on the phenyl ring influence cytotoxicity and selectivity towards cancer cells.

- The presence of specific functional groups enhances interactions with biological targets like tubulin and farnesyltransferase (FTase), further increasing anticancer potential .

| Modification | Effect on Activity |

|---|---|

| Alkyl substituents | Increased cytotoxicity |

| Halogen substitutions | Enhanced binding affinity |

| Functional groups (e.g., ketones) | Improved membrane permeability |

作用机制

The mechanism of action of 1-(5,5-dioxophenothiazin-10-yl)ethanone involves its interaction with molecular targets and pathways in biological systems. Phenothiazine derivatives are known to interact with various receptors and enzymes, leading to their therapeutic effects. For example, they can inhibit the activity of certain enzymes involved in inflammatory processes, thereby reducing inflammation . The specific molecular targets and pathways involved may vary depending on the derivative and its intended application.

相似化合物的比较

1-(5,5-dioxophenothiazin-10-yl)ethanone can be compared with other similar compounds, such as promethazine hydrochloride, thiazinamium, and promazine . These compounds share a similar phenothiazine core structure but differ in their functional groups and specific applications. For example, promethazine hydrochloride is commonly used as an antihistamine and antiemetic, while promazine is used as an antipsychotic . The uniqueness of this compound lies in its specific functional groups and its applications in analytical chemistry and dye synthesis.

生物活性

1-(5,5-Dioxophenothiazin-10-yl)ethanone is a compound belonging to the phenothiazine class, which is renowned for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C14H11NO3S

- Molecular Weight : 273.3 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Phenothiazine derivatives are known to exhibit activity against several types of receptors and enzymes:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory processes. This inhibition can lead to reduced inflammation and associated symptoms .

- Receptor Interaction : Similar to other phenothiazines, it may interact with neurotransmitter receptors, potentially influencing mood and behavior. This property is particularly relevant in the context of psychiatric disorders.

Biological Activities

This compound exhibits a range of biological activities that have been documented in various studies:

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth .

Antitumor Activity

Phenothiazine derivatives are also recognized for their potential antitumor effects. Studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways .

Antioxidant Properties

The compound has shown antioxidant activity, which can protect cells from oxidative damage. This property is crucial in preventing chronic diseases linked to oxidative stress.

Study on Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of phenothiazine derivatives highlighted the effectiveness of this compound against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of standard antibiotics, suggesting its potential as an alternative therapeutic agent .

Antitumor Mechanisms

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase. These findings were corroborated by flow cytometry analysis and caspase activity assays .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Promethazine | C17H20N2S | Antihistaminic, sedative |

| Thioridazine | C18H22ClN3S | Antipsychotic |

| This compound | C14H11NO3S | Antimicrobial, antitumor |

属性

IUPAC Name |

1-(5,5-dioxophenothiazin-10-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3S/c1-10(16)15-11-6-2-4-8-13(11)19(17,18)14-9-5-3-7-12(14)15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNVGDZPNNRQUNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70323273 | |

| Record name | 10H-Phenothiazine, 10-acetyl-, 5,5-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70323273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220-99-1 | |

| Record name | Phenothiazine, 5,5-dioxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403471 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 10H-Phenothiazine, 10-acetyl-, 5,5-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70323273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。